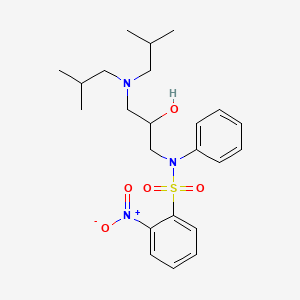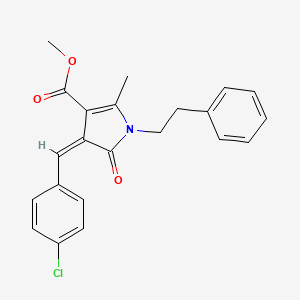methanolate](/img/structure/B15035588.png)
(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a dimethoxyphenyl group, and a hydroxy-dihydropyrrolone structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Attachment of the dimethoxyphenyl group: This step may involve electrophilic aromatic substitution or other coupling reactions.
Construction of the dihydropyrrolone core: This can be synthesized through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications based on its biological activities.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the dimethoxyphenyl group.
1-(1,3-BENZOTHIAZOL-2-YL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the 4-methylbenzoyl group.
Uniqueness
The presence of both the dimethoxyphenyl group and the 4-methylbenzoyl group in 1-(1,3-BENZOTHIAZOL-2-YL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to similar compounds.
Properties
Molecular Formula |
C27H22N2O5S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(4E)-1-(1,3-benzothiazol-2-yl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22N2O5S/c1-15-8-10-16(11-9-15)24(30)22-23(17-12-13-19(33-2)20(14-17)34-3)29(26(32)25(22)31)27-28-18-6-4-5-7-21(18)35-27/h4-14,23,30H,1-3H3/b24-22+ |
InChI Key |
MEBBSVOCNDZUJP-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=C(C=C5)OC)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=C(C=C5)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B15035512.png)
![Propyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15035524.png)

![5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B15035539.png)
![2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B15035541.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15035542.png)

![2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B15035554.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15035565.png)

![(4E)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B15035581.png)
![5-heptyl-6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3-(phenylcarbonyl)pyrimidin-4(3H)-one](/img/structure/B15035592.png)


